4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
Description
4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound featuring a triazinone core substituted with an amino group and a 5-bromothiophen-2-yl moiety.
Properties
Molecular Formula |
C7H5BrN4OS |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
4-amino-6-(5-bromothiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H5BrN4OS/c8-4-2-1-3(14-4)5-10-6(9)12-7(13)11-5/h1-2H,(H3,9,10,11,12,13) |
InChI Key |
FVALGCZHLOWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The typical synthetic pathway can be summarized as follows:
- Step 1: Preparation of the triazine core, often via cyclization of cyanuric chloride derivatives or related intermediates.
- Step 2: Substitution at the 6-position with 5-bromothiophene-2-yl groups, generally through nucleophilic aromatic substitution (SNAr) reactions.
- Step 3: Functionalization at the 4-position with amino groups, achieved through ammonolysis or amination reactions.
Specific Preparation Methods
Synthesis via Nucleophilic Substitution on Cyanuric Chloride Derivatives
- Starting from cyanuric chloride, selective substitution reactions are performed with 5-bromothiophene-2-amine derivatives under controlled temperature conditions.
- The reaction is facilitated in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The amino group at position 4 is introduced by subsequent ammonolysis or direct substitution with ammonia or amine derivatives.
| Parameter | Typical Range | References |
|---|---|---|
| Solvent | DMF, DMSO | |
| Temperature | 0°C to 80°C | |
| Reaction Time | 4-24 hours | |
| Reagent Ratios | Excess amine for substitution |
- High regioselectivity in substitution, yielding the target compound with high purity.
- Purification via recrystallization or chromatography.
Cyclization of Thiophene-Substituted Precursors
An alternative route involves the cyclization of thiophene-containing intermediates:
- Thiophene derivatives bearing suitable leaving groups (e.g., halides) are reacted with triazine precursors under reflux conditions.
- Catalysts such as potassium carbonate or sodium hydride facilitate nucleophilic attack and ring closure.
| Parameter | Typical Range | References |
|---|---|---|
| Catalyst | K2CO3, NaH | |
| Solvent | Acetone, ethanol | |
| Temperature | Reflux (~60-80°C) | |
| Reaction Time | 12-48 hours |
- Enables incorporation of the bromothiophenyl group directly into the heterocyclic framework.
Microwave-Assisted Synthesis
Recent advances include microwave irradiation to accelerate reaction kinetics:
- Microwave-assisted nucleophilic substitution or cyclization reactions reduce reaction times from hours to minutes.
- Often results in higher yields and cleaner products.
| Parameter | Typical Range | References |
|---|---|---|
| Power | 100-300 W | |
| Temperature | 100-150°C | |
| Time | 5-30 minutes |
Analytical Validation and Characterization
Post-synthesis, the compound's structure and purity are confirmed through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 NMR to verify chemical shifts consistent with the structure.
- Mass Spectrometry (MS): Confirm molecular weight (273.11 g/mol).
- Infrared (IR) Spectroscopy: Identification of characteristic functional groups, such as amino and carbonyl groups.
- X-ray Crystallography: Structural confirmation, especially for crystalline intermediates or final products.
Research Outcomes and Data Tables
| Parameter | Details | Source |
|---|---|---|
| Molecular Formula | C7H5BrN4OS | |
| Molecular Weight | 273.11 g/mol | |
| Synthesis Yield | Typically 65-85% | ,, |
| Purity Level | >98% (by HPLC) | , |
| Reaction Time | 4-48 hours depending on method | ,, |
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring and bromothiophene moiety.
Reduction: Reduced forms of the triazine ring and bromothiophene moiety.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-bromothiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and signal transduction, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Screening : The target compound’s bromothiophene moiety warrants evaluation against cancer cell lines, particularly leukemia, given the activity of structural analogs .
- SAR Studies : Systematic comparison with halogenated and heterocyclic analogs could elucidate structure-activity relationships (SAR) for optimizing pharmacokinetics.
Biological Activity
4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazine ring structure substituted with an amino group and a bromothiophene moiety, which enhances its lipophilicity and potential interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₅BrN₄OS
- Molecular Weight : 273.11 g/mol
- CAS Number : 1698131-08-6
The biological activity of 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites of specific enzymes, disrupting critical biochemical pathways. This property is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and hepatocellular carcinoma (HepG2) cells. The IC50 values for these cell lines suggest potent anticancer properties.
- Anti-inflammatory Properties : Research indicates that the compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Research Findings
Recent studies have explored the biological activity of 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one. Notable findings include:
Cytotoxicity Studies
A study evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.25 | Enzyme inhibition via AKT pathway modulation |
| HeLa | 1.03 | Induction of apoptosis through BAX/Bcl-2 ratio alteration |
| HepG2 | 12.21 | Inhibition of mTOR signaling pathway |
These results indicate that the compound can effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: In Vivo Efficacy
In vivo studies using xenograft models demonstrated that treatment with 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one significantly reduced tumor volume compared to control groups. This suggests that the compound not only exhibits cytotoxicity in vitro but also has therapeutic potential in vivo.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-6-(3-chlorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one | Chlorine substitution | Different reactivity due to chlorine's electronegativity |
| 4-Amino-6-(thiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one | No halogen substitution | May exhibit different biological activities due to absence of halogen |
| 4-Amino-6-(3-fluorothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one | Fluorine substitution | Fluorine's small size may enhance molecular interactions |
The bromine substitution in 4-Amino-6-(5-bromothiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one enhances its lipophilicity and alters its interaction profile with biological targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
